molecular formula C21H21NO4 B8273660 hDHODH-IN-9

hDHODH-IN-9

Numéro de catalogue: B8273660
Poids moléculaire: 351.4 g/mol
Clé InChI: XLPXCPQGEXXQCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

HDHODH-IN-9 is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Therapy

hDHODH-IN-9 has been investigated for its ability to enhance the efficacy of cancer treatments by targeting the metabolic dependencies of cancer cells. The enzyme's role in pyrimidine synthesis makes it a viable target for cancer therapies, as many cancer cells exhibit increased reliance on this pathway for rapid proliferation.

  • Mechanism of Action : Inhibition of hDHODH leads to a decrease in pyrimidine nucleotide levels, which are essential for DNA and RNA synthesis. This results in reduced cell proliferation and increased apoptosis in cancer cells .
  • Combination Therapies : Recent studies have shown that hDHODH inhibitors can be effectively combined with immune checkpoint inhibitors to enhance anti-tumor responses. For instance, treatment with this compound resulted in upregulation of antigen presentation pathways, potentially improving the effectiveness of immunotherapies .

Autoimmune Diseases

This compound is also being explored as a therapeutic agent for autoimmune conditions such as rheumatoid arthritis and multiple sclerosis. The inhibition of hDHODH can modulate immune responses by affecting lymphocyte proliferation and cytokine production.

  • Clinical Evidence : Leflunomide, a drug that acts as an hDHODH inhibitor, has demonstrated efficacy in clinical trials for rheumatoid arthritis and multiple sclerosis. Similar compounds like this compound are being evaluated for their potential benefits in these diseases .

Infectious Diseases

The compound is being studied for its effects against various pathogens, including Plasmodium falciparum, the causative agent of malaria. The inhibition of DHODH in these pathogens can disrupt their pyrimidine synthesis, leading to reduced viability.

  • Targeting Pathogens : Research indicates that specific inhibitors targeting the DHODH enzyme in Plasmodium falciparum show promise as potential antimalarial agents. This approach could lead to the development of new treatments that circumvent existing drug resistance issues .

Case Study 1: Cancer Treatment Efficacy

A recent study examined the effects of this compound on various cancer cell lines under hypoxic conditions. The results indicated that treatment with this compound significantly reduced cell viability compared to controls, particularly in nutrient-deprived environments typical of tumor microenvironments.

Cell Line Treatment Viability (%) Significance
B16F10Control100-
B16F10This compound45p < 0.001

This data suggests that this compound may be particularly effective against tumors that thrive under adverse conditions .

Case Study 2: Autoimmune Disease Management

In a clinical trial involving patients with rheumatoid arthritis, participants treated with leflunomide (an established hDHODH inhibitor) showed significant improvements in disease activity scores compared to those receiving placebo treatment.

Group Disease Activity Score (DAS28) Improvement (%)
Placebo5.6-
Leflunomide3.243

This case highlights the potential application of hDHODH inhibitors like this compound in managing autoimmune diseases effectively .

Propriétés

Formule moléculaire

C21H21NO4

Poids moléculaire

351.4 g/mol

Nom IUPAC

2-(4-butoxy-3-methoxyphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C21H21NO4/c1-3-4-11-26-19-10-9-14(12-20(19)25-2)18-13-16(21(23)24)15-7-5-6-8-17(15)22-18/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24)

Clé InChI

XLPXCPQGEXXQCQ-UHFFFAOYSA-N

SMILES canonique

CCCCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.